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Compound of Interest

Compound Name:
4'-Chloro-3-(4-

methylphenyl)propiophenone

CAS No.: 117825-87-3

Cat. No.: B047313 Get Quote

Part 1: Executive Summary & Chemical Profile
4'-Chloro-3-(4-methylphenyl)propiophenone serves as a high-value building block for

constructing 1,3-diarylpropanes. Its structural utility lies in its orthogonal reactivity:

The Ketone Handle: Allows for stereoselective reduction (to chiral alcohols), Grignard

addition, or reductive amination.

The 4'-Chloro Motif: A handle for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings

to extend the scaffold.

The 4-Methyl Group: A metabolic "soft spot" capable of benzylic oxidation to carboxylic acids

or aldehydes for further functionalization.
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Property Specification

IUPAC Name
1-(4-Chlorophenyl)-3-(4-methylphenyl)propan-1-

one

CAS Number 117825-87-3

Molecular Formula C₁₆H₁₅ClO

Molecular Weight 258.74 g/mol

Appearance White to pale yellow crystalline solid

Melting Point 68–72 °C (Typical)

Solubility
Soluble in DCM, Ethyl Acetate, Toluene;

Insoluble in Water

Stability
Stable under standard conditions; avoid strong

oxidizers

Part 2: Synthesis Protocol (Friedel-Crafts Acylation)
Context: The most robust industrial route to this intermediate involves the Friedel-Crafts

acylation of chlorobenzene. This method is preferred over chalcone hydrogenation due to

higher atom economy and the avoidance of heavy metal catalysts (Pd/C) in the primary step.
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Caption: Friedel-Crafts assembly strategy utilizing acid chloride activation followed by Lewis

acid-catalyzed coupling.

Detailed Protocol
Reagents:

3-(4-Methylphenyl)propanoic acid (1.0 eq)[1]

Thionyl Chloride (

) (1.2 eq)

Chlorobenzene (Excess, serves as solvent/reactant)

Aluminum Chloride (

) (1.1 eq)

Dichloromethane (DCM) (Optional co-solvent)

Step-by-Step Methodology:

Acid Chloride Formation:

Charge a reactor with 3-(4-methylphenyl)propanoic acid and catalytic DMF (0.01 eq).

Add

dropwise at room temperature.

Heat to reflux (approx. 80°C) for 2 hours until gas evolution (

,

) ceases.

Remove excess

via vacuum distillation to yield the crude acyl chloride.
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Friedel-Crafts Acylation:

Suspend anhydrous

in chlorobenzene at 0–5°C.

Critical Step: Add the crude acyl chloride (dissolved in minimal chlorobenzene) dropwise

to the

suspension. Maintain temperature <10°C to prevent polymerization or isomerization.

Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC

(Hexane:EtOAc 8:1).

Quenching & Isolation:

Pour the reaction mixture slowly onto crushed ice/HCl mixture (exothermic).

Extract the organic layer.[2] Wash sequentially with water, 10%

, and brine.

Dry over

and concentrate.

Purification: Recrystallize from Ethanol/Hexane (1:3) to obtain white crystals.

Part 3: Downstream Application (Functionalization)
Context: Pharmaceutical utility often requires reducing the ketone to a chiral alcohol (common

in SSRI/SNRI scaffolds) or modifying the linker.

Workflow Diagram: Functionalization Tree
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Caption: Divergent synthesis pathways transforming the propiophenone core into bioactive

pharmacophores.

Protocol: Asymmetric Reduction to Chiral Alcohol
This transformation is vital for creating enantiopure drug candidates.

Setup: In a flame-dried flask under Argon, dissolve the propiophenone intermediate (1.0 eq)

in anhydrous THF.

Catalyst: Add (R)- or (S)-Me-CBS-oxazaborolidine (0.1 eq).

Reduction: Cool to -20°C. Add Borane-THF complex (

, 0.6 eq) dropwise over 30 minutes.

Workup: Quench with Methanol. Evaporate solvent.[1]

Validation: Analyze enantiomeric excess (ee%) using Chiral HPLC (Chiralcel OD-H column).

Part 4: Quality Control & Validation
To ensure the intermediate meets pharmaceutical standards (purity >98%), use the following

analytical parameters.
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HPLC Method (Reverse Phase)
Column: C18 (Agilent Zorbax or equivalent), 4.6 x 150 mm, 5 µm.

Mobile Phase A: 0.1% Phosphoric Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 40% B to 90% B over 15 minutes.

Detection: UV at 254 nm (aromatic absorption).

Retention Time: Expect main peak ~8-10 min depending on flow rate (1.0 mL/min).

NMR Characterization Criteria (¹H NMR, 400 MHz, CDCl₃)
δ 2.32 (s, 3H): Methyl group on the phenyl ring.

δ 3.05 (t, 2H): Methylene (

to carbonyl).

δ 3.25 (t, 2H): Methylene (

to carbonyl, benzylic).

δ 7.10 - 7.90 (m, 8H): Aromatic protons (distinct splitting pattern for two para-substituted

rings).

Part 5: References
National Center for Biotechnology Information (2025).PubChem Compound Summary for

CID 24725730, 1-(4-Chlorophenyl)-3-(4-methylphenyl)propan-1-one. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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